

# Application Notes and Protocols for Testing SHEN26 Against SARS-CoV-2 Variants

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

SHEN26 is an orally administered, broad-spectrum antiviral agent that has demonstrated potent preclinical activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2] As an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), SHEN26 targets a crucial enzyme in the replication and transcription of the SARS-CoV-2 genome.[3][4] [5] This mechanism of action suggests a high potential for broad activity across different viral variants.[3][4][5] Phase I clinical trials have established a favorable safety and tolerability profile for SHEN26 in healthy subjects.[1][2] Furthermore, a Phase II clinical trial has demonstrated its efficacy in reducing viral load in patients with mild-to-moderate COVID-19 during a period when the Omicron BA variant was predominant.[5][6][7]

These application notes provide detailed protocols for the in-vitro evaluation of **SHEN26** against a panel of SARS-CoV-2 variants, enabling researchers to assess its antiviral potency and spectrum of activity. The provided methodologies are essential for preclinical research and drug development efforts aimed at combating the evolving landscape of SARS-CoV-2.

## **Data Presentation**

The antiviral activity of **SHEN26** (also known as ATV014) has been evaluated against several key SARS-CoV-2 variants in preclinical studies. The following tables summarize the in-vitro efficacy, presented as the half-maximal inhibitory concentration (IC50), and cytotoxicity.



Table 1: In-Vitro Antiviral Activity of **SHEN26** (ATV014) against SARS-CoV-2 Variants of Concern

| SARS-CoV-2 Variant | Cell Line | IC50 (μM) |
|--------------------|-----------|-----------|
| Beta (B.1.351)     | Vero E6   | 0.13      |
| Delta (B.1.617.2)  | Vero E6   | 0.24      |
| Omicron            | Vero E6   | 0.013     |

Data sourced from a preclinical characterization study of ATV014.[8]

Table 2: Cytotoxicity of SHEN26 (ATV014)

| Cell Line | CC50 (µM) |
|-----------|-----------|
| Vero E6   | 263.8     |

CC50 (50% cytotoxic concentration) was determined in Vero E6 cells.[8]

# **Signaling Pathway and Mechanism of Action**

**SHEN26** is a prodrug that is metabolized to its active form, which then acts as a nucleotide analogue. This active metabolite targets the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme complex responsible for the replication of the viral RNA genome. By incorporating into the nascent viral RNA strand, the active form of **SHEN26** leads to premature termination of RNA synthesis, thereby inhibiting viral replication.





Click to download full resolution via product page

Mechanism of action of SHEN26.

# **Experimental Protocols**

The following are detailed protocols for evaluating the in-vitro antiviral activity of **SHEN26** against various SARS-CoV-2 variants.

## **Cell Lines and Virus Strains**

Cell Lines:



- Vero E6 (ATCC CRL-1586): African green monkey kidney epithelial cells are highly susceptible to SARS-CoV-2 infection and are commonly used for viral propagation and antiviral assays.
- A549-hACE2: Human lung adenocarcinoma cells engineered to overexpress the human ACE2 receptor, providing a more physiologically relevant model for respiratory virus infection.
- Virus Strains:
  - A panel of SARS-CoV-2 variants should be used, including but not limited to:
    - Wild-type (e.g., USA-WA1/2020)
    - Alpha (B.1.1.7)
    - Beta (B.1.351)
    - Gamma (P.1)
    - Delta (B.1.617.2)
    - Omicron (B.1.1.529 and its sublineages, e.g., BA.1, BA.2, BA.4/5)
  - All virus propagation and infection experiments must be conducted in a Biosafety Level 3
    (BSL-3) laboratory.

## **Cytopathic Effect (CPE) Inhibition Assay**

This assay determines the concentration of **SHEN26** required to inhibit the virus-induced destruction of host cells.

#### Materials:

- Vero E6 cells
- Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
- Infection medium (e.g., DMEM with 2% FBS, 1% penicillin-streptomycin)



- SHEN26 stock solution (dissolved in DMSO)
- SARS-CoV-2 variant stocks
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader for luminescence

#### Procedure:

- Seed Vero E6 cells in 96-well plates at a density of 2 x 10<sup>4</sup> cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.
- Prepare serial dilutions of **SHEN26** in infection medium.
- Remove the growth medium from the cell plates and add the diluted **SHEN26**.
- Immediately infect the cells with the desired SARS-CoV-2 variant at a multiplicity of infection (MOI) of 0.01.
- Include a "virus control" (cells with virus, no drug) and a "cell control" (cells with medium, no virus or drug).
- Incubate the plates for 72 hours at 37°C with 5% CO2.
- Assess cell viability using a luminescent cell viability assay according to the manufacturer's instructions.
- Calculate the 50% effective concentration (EC50) by non-linear regression analysis of the dose-response curves.

## Plaque Reduction Neutralization Test (PRNT)

This "gold standard" assay quantifies the ability of a compound to inhibit the formation of viral plaques.

#### Materials:



- Vero E6 cells
- Complete growth medium
- Infection medium
- SHEN26 stock solution
- SARS-CoV-2 variant stocks
- 12-well cell culture plates
- Overlay medium (e.g., 1.2% Avicel® or methylcellulose in 2X MEM)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Formalin (10% for fixation)

#### Procedure:

- Seed Vero E6 cells in 12-well plates and grow to confluence.
- Prepare serial dilutions of SHEN26.
- In a separate plate, mix the diluted **SHEN26** with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate for 1 hour at 37°C.
- Remove the growth medium from the cell monolayers and inoculate with the virus-drug mixture.
- Incubate for 1 hour at 37°C to allow for viral adsorption.
- Remove the inoculum and overlay the cells with the semi-solid overlay medium containing the corresponding concentration of SHEN26.
- Incubate for 48-72 hours until plaques are visible.
- Fix the cells with 10% formalin and stain with crystal violet.



- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
- Determine the EC50 value.

## **Virus Yield Reduction Assay**

This assay measures the reduction in the production of new infectious virus particles in the presence of the antiviral compound.

#### Materials:

- Vero E6 or A549-hACE2 cells
- Complete growth medium
- Infection medium
- SHEN26 stock solution
- SARS-CoV-2 variant stocks
- 24-well cell culture plates
- Reagents for RNA extraction and RT-qPCR

#### Procedure:

- Seed cells in 24-well plates and grow to confluence.
- Treat the cells with serial dilutions of **SHEN26** for 2 hours.
- Infect the cells with a SARS-CoV-2 variant at an MOI of 0.1.
- After 1 hour of adsorption, remove the inoculum, wash the cells, and add fresh medium containing the corresponding drug concentration.
- Incubate for 24-48 hours.



- Harvest the cell culture supernatant.
- Quantify the amount of viral RNA in the supernatant using RT-qPCR.
- Alternatively, determine the titer of infectious virus in the supernatant using a plaque assay or TCID50 assay on fresh Vero E6 cells.
- Calculate the reduction in viral yield compared to the untreated virus control and determine the EC50.

# **Experimental Workflow and Logical Relationships**

The following diagrams illustrate the workflows for the described experimental protocols.





Click to download full resolution via product page

CPE Inhibition Assay Workflow.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety, tolerability, and pharmacokinetics of the novel RdRp inhibitor SHEN26 against SARS-CoV-2: a randomized, placebo-controlled, double-blind Phase I study in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. COVID-19 | Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial | springermedicine.com [springermedicine.com]
- 7. Efficacy and safety of SHEN26, a novel oral small molecular RdRp inhibitor for COVID-19 treatment: a multicenter, randomized, double-blinded, placebo-controlled, phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical characterization and anti-SARS-CoV-2 efficacy of ATV014: an oral cyclohexanecarboxylate prodrug of 1'-CN-4-aza-7,9-dideazaadenosine C-nucleoside PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Testing SHEN26
  Against SARS-CoV-2 Variants]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12372595#protocol-for-testing-shen26-against-sars-cov-2-variants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com